5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for several hours, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable purification techniques, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and molecular functions .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler analog with similar reactivity but fewer functional groups.
5-ethylpyridine: Shares the pyridine ring but lacks the additional pyrazole moiety.
N-methylpyrazole: Contains the pyrazole ring but without the complex substitution pattern.
Uniqueness
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-5-15-6-7-16(20-10-15)11-24(4)19(26)18-9-17(21-22-18)12-25-14(3)8-13(2)23-25/h6-10H,5,11-12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBXXBVETDUDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN(C)C(=O)C2=NNC(=C2)CN3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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